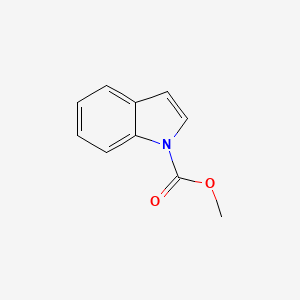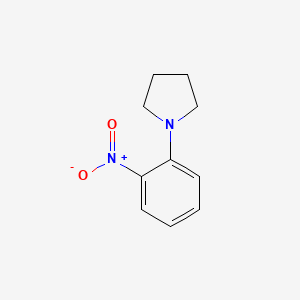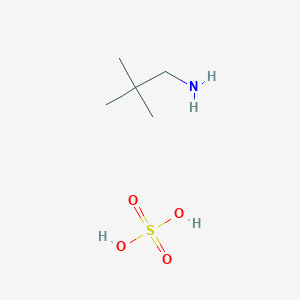
Trimethoxydobutamine
Vue d'ensemble
Description
Trimethoxydobutamine is a chemical compound with the molecular formula C21H29NO3 . It is classified as an amino alcohol derivative and belongs to the class of amphetamines and derivatives . The compound is also known by its chemical name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine .
Molecular Structure Analysis
Trimethoxydobutamine has a racemic molecular structure. Its chemical structure includes a phenyl ring , amine group , and three methoxy (CH3O) substituents. The compound’s stereochemistry and spatial orientation play a crucial role in its biological activity .
Applications De Recherche Scientifique
Gut Microbiota and Disease Prevention : TMA, produced by gut bacteria from dietary ingredients, contributes to trimethylaminuria (TMAU) and potentially atherosclerosis due to its conversion to TMAO. Strategies to reduce TMA formation in the gut, such as the use of certain archaea strains, could be used to prevent or limit these diseases (Brugère et al., 2014).
Pathophysiology of TMA : TMA is synthesized from dietary constituents and is associated with diseases like trimethylaminuria, renal disorders, cancer, obesity, diabetes, cardiovascular diseases, and neuropsychiatric disorders. Its role as a potential marker of microbial dysbiosis-based diseases is notable (Chhibber-Goel et al., 2016).
Cardiovascular Disease and Stroke : Higher levels of TMAO, derived from TMA, are associated with an increased risk of cardiovascular diseases and stroke. TMAO promotes atherosclerosis, platelet hyperreactivity, and inflammation, which are linked to the development of these conditions (Nam, 2019).
Environmental Impact and Removal : Trimethoprim, a related compound, is a pollutant found in the environment and water systems. Studies on the degradation of Trimethoprim using processes like the Fenton and Fe(II)-activated persulfate processes can provide insights into environmental management of related compounds (Wang & Wang, 2018).
Therapeutic Applications : TMAO, derived from TMA, has potential therapeutic applications, particularly in cardiovascular diseases. Strategies to reduce TMAO levels, such as the use of broad-spectrum antibiotics or promoting the growth of bacteria that use TMAO as a substrate, are being explored (Janeiro et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
Trimethoxydobutamine is a synthetic compound that is structurally similar to both Dobutamine and 3,4,5-Trimethoxyamphetamine Dobutamine primarily acts on beta-1 adrenergic receptors in the heart , while 3,4,5-Trimethoxyamphetamine is known to interact with various neurotransmitter systems .
Mode of Action
Dobutamine, a structurally similar compound, directly stimulates beta-1 receptors of the heart to increase myocardial contractility and stroke volume, resulting in increased cardiac output . On the other hand, 3,4,5-Trimethoxyamphetamine, another structurally similar compound, is known to interact with various neurotransmitter systems
Biochemical Pathways
Based on its structural similarity to dobutamine and 3,4,5-trimethoxyamphetamine, it may affect pathways related to cardiac function and neurotransmission
Pharmacokinetics
Dobutamine, a structurally similar compound, is known to have a direct-acting inotropic effect, primarily stimulating the beta-adrenoceptors of the heart
Result of Action
Dobutamine, a structurally similar compound, is known to increase myocardial contractility and stroke volume, resulting in increased cardiac output
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4/h7-12,15-16,22H,5-6,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJMDYSVLCJWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156601 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoxydobutamine | |
CAS RN |
61413-44-3 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxydobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHOXYDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DZX6N4O87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)





![2,4-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B1601708.png)
